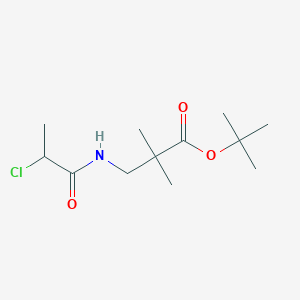

Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

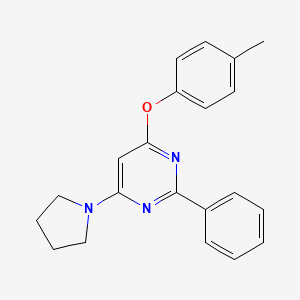

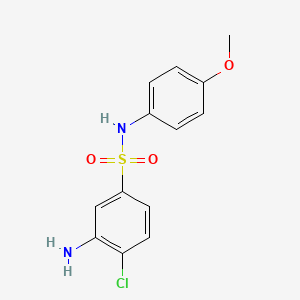

“Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate” is a complex organic compound. It contains a tert-butyl group, a chloropropanoyl group, and an amino group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a tert-butyl ester with a 2-chloropropanoyl chloride in the presence of an amine. This would form the amide bond present in the compound .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tert-butyl group, the amide bond, and the chloropropanoyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the amide bond and the chloro group. For example, the chloro group could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic, while the amide bond could allow for hydrogen bonding .Applications De Recherche Scientifique

Catalytic Asymmetric Synthesis

One application in scientific research for compounds similar to "Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate" involves the catalytic asymmetric synthesis of enantioenriched tert-butyl esters. For example, the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters has been demonstrated, showcasing the preparation of tert-butyl 3,3-diarylpropanoates with high enantioselectivity (Paquin et al., 2005). This methodology is significant for the synthesis of chiral molecules, which are crucial in pharmaceutical research and development.

Hydroformylation and Complexation Behavior

Another area of application involves the synthesis and complexation behavior of compounds through catalytic processes. Research on rhodium-catalyzed hydroformylation of selected styrenes using novel ligands has shown promising results in terms of regioselectivity and catalytic efficiency (Mikhel et al., 2011). These findings are relevant for developing new catalytic systems for the efficient synthesis of esters and other organic compounds.

Biosynthesis and Biocatalysis

In biosynthesis, the carbonyl reductase enzyme from Rhodosporidium toruloides has been used to convert tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in synthesizing statins (Liu et al., 2018). This demonstrates the compound's potential role in biocatalytic processes, offering a green alternative to traditional chemical synthesis methods.

Vapor Phase Carbonylation

The vapor phase Koch-type carbonylation of tert-butyl alcohol over H-zeolites to produce 2,2-dimethylpropanoic acid highlights the use of similar compounds in industrial applications. This process exhibits high catalytic activity and stability, with significant yields without deactivation over time (Li et al., 2001). Such research is vital for developing more efficient and sustainable chemical processes in the industry.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(13)9(15)14-7-12(5,6)10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBDROFKHIAWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C)(C)C(=O)OC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)

![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)

![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)

![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)

![4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557975.png)